molecular formula C10H11N3 B15133612 4-Phenylpyrazolidine-3-carbonitrile

4-Phenylpyrazolidine-3-carbonitrile

Cat. No.: B15133612
M. Wt: 173.21 g/mol
InChI Key: AANSAKGKDXDNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylpyrazolidine-3-carbonitrile is a heterocyclic compound that features a pyrazolidine ring with a phenyl group and a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrazolidine-3-carbonitrile typically involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to yield the desired pyrazole-4-carbonitrile . This method is notable for being metal-free, cost-effective, and highly efficient, with yields of 98-99%.

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent condensation reactions (MCRs) and the use of various catalysts to enhance yield and efficiency . These methods are designed to be scalable and environmentally friendly, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyrazolidine-3-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazolidine derivatives.

Mechanism of Action

The mechanism of action of 4-Phenylpyrazolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as p38MAPK, which plays a role in inflammatory responses . The nitrile group in the compound is crucial for its binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Phenylpyrazolidine-3-carbonitrile is unique due to its specific structural features, such as the presence of both a phenyl group and a nitrile group on the pyrazolidine ring

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-phenylpyrazolidine-3-carbonitrile

InChI

InChI=1S/C10H11N3/c11-6-10-9(7-12-13-10)8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2

InChI Key

AANSAKGKDXDNSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.